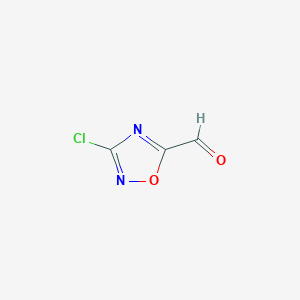
2-(4-Piperidylidene)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Piperidylidene)propanoic Acid is an organic compound that features a piperidine ring attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidylidene)propanoic Acid typically involves the reaction of piperidine derivatives with propanoic acid or its derivatives. One common method involves the use of Friedel-Crafts acylation, where piperidine reacts with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and advanced reactor designs can further optimize the production process, reducing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Piperidylidene)propanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted piperidine derivatives .
Applications De Recherche Scientifique
2-(4-Piperidylidene)propanoic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4-Piperidylidene)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Isobutylphenyl)propanoic Acid:
2-(4-Biphenyl)propanoic Acid: This compound has applications in organic synthesis and pharmaceuticals.
Uniqueness
2-(4-Piperidylidene)propanoic Acid is unique due to its piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other propanoic acid derivatives and contributes to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
2-piperidin-4-ylidenepropanoic acid |
InChI |
InChI=1S/C8H13NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h9H,2-5H2,1H3,(H,10,11) |
Clé InChI |
YNIQXOOUFISYGI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CCNCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



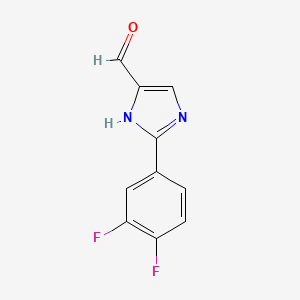
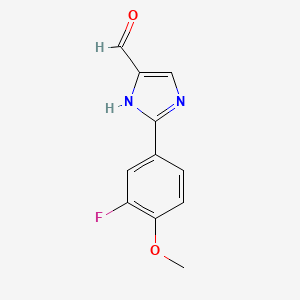
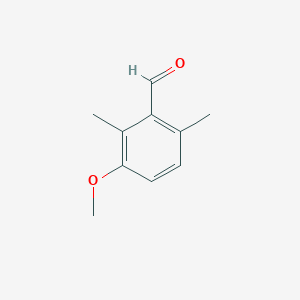
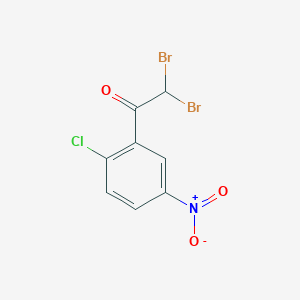

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13687367.png)
![5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13687375.png)
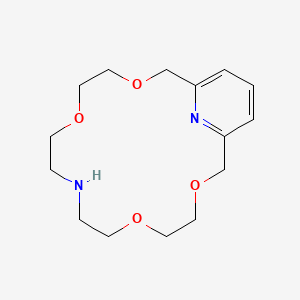
![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)


![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)
